N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide
Description
Properties
IUPAC Name |
N'-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-propyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-2-7-15-13(20)14(21)17-10-11(18)8-5-3-4-6-9(8)16-12(10)19/h3-6H,2,7H2,1H3,(H,15,20)(H,17,21)(H2,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXFZDQMGVXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C(C2=CC=CC=C2NC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide typically involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives with appropriate amines. One common method is the hydrolysis of esters followed by amide formation . The reaction conditions often include the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, affecting its biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of derivatives with potential biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
The compound N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, often referred to as a triazoloquinoxaline derivative, has garnered attention in various scientific research domains due to its potential applications in medicinal chemistry, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of the applications of this compound, supported by data tables and case studies.
Properties
- Molecular Formula : C14H12ClN5O
- Molecular Weight : 303.73 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. Research indicates that N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its effectiveness against bacterial strains has been documented:
- Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table illustrates the varying degrees of effectiveness against different pathogens, indicating its potential use in treating infections.
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective properties. Studies indicate that it can mitigate oxidative stress in neuronal cells:
- Case Study : An investigation into neuroprotection revealed that treatment with N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide reduced neuronal cell death induced by glutamate toxicity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is being explored due to its ability to modulate inflammatory pathways:
- Data Table: Inflammatory Markers Reduction
| Treatment Group | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Treated with Compound | 45 | 50 |
This data suggests significant reductions in pro-inflammatory cytokines following treatment.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N’-propylethanediamide involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with enzymes, affecting their activity. The pathways involved often include inhibition of specific enzymes or modulation of receptor activities .
Comparison with Similar Compounds
Anti-HIV Quinoline Derivatives
The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold has been extensively studied for anti-HIV activity. For instance, Compound 5 (reported by Sechi et al.) demonstrated inhibition of HIV-1 integrase (IC₅₀ = 16 ± 6 µM for strand transfer and 40 ± 3 µM for 3′-processing) .
Antibacterial Quinoline Derivatives
Compound 12b (a carbohydrazide derivative) exhibited notable antibacterial activity with MIC values of 39 µg/mL against S. aureus, E. coli, and P. aeruginosa . The propyloxalamide derivative discussed here shares the same core but lacks the arylidene fragment, which may explain its moderate antibacterial efficacy compared to more potent analogues .
Antimalarial Quinoline Analogues
Compounds like Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine) highlight the importance of substituent positioning. The 7-chloro group in Ro 41-3118 enhances antimalarial activity by improving heme-binding affinity, whereas the 4-hydroxy-2-oxo group in the target compound shifts the therapeutic focus to antibacterial applications .
Key SAR Insights:
Substituent Position : The 4-hydroxy-2-oxo group enhances metal-chelation capacity (e.g., Mg²⁺ in HIV integrase), but its anti-HIV efficacy depends on additional substituents like arylidene groups .
Linker Flexibility : Oxalamide spacers (as in the target compound) may improve hydrophobic interactions in bacterial targets, whereas rigid carboxamides favor enzyme inhibition .
Chlorine vs. Hydroxy Groups : 7-Chloro substitution (Ro 41-3118) prioritizes antimalarial activity, while 4-hydroxy-2-oxo groups shift focus to antibacterial/anti-HIV applications .
Biological Activity
N1-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-N2-propyloxalamide is a compound belonging to the class of 4-hydroxy-2-quinolones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H15N3O4, and it has a molecular weight of 289.29 g/mol. The compound features a quinoline backbone with an oxalamide functional group, which contributes to its reactivity and biological properties. The presence of both electrophilic and nucleophilic sites enhances its potential for interaction with various biological targets .
Antimicrobial Activity : Compounds in the 4-hydroxyquinolone family exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline possess antibacterial activity against a range of pathogens. For instance, certain derivatives demonstrated moderate antibacterial effects with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents against bacterial infections .
Antiviral Properties : The structure of this compound suggests potential antiviral activity. Research has indicated that similar compounds can inhibit HIV replication by interfering with the integrase enzyme, essential for viral DNA integration into the host genome .
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The synthetic route typically includes:
- Formation of the Quinoline Core : Starting from 4-hydroxyquinoline derivatives.
- Oxalamide Formation : Reaction with propanoyl chloride or similar reagents to introduce the oxalamide group.
Case Studies
Several studies have evaluated the biological activities of related quinolone derivatives:
- Antibacterial Activity : A study reported that derivatives based on the 4-hydroxyquinolone scaffold exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds achieving MIC values below 100 µg/mL .
- Antiviral Activity : Another investigation focused on the anti-HIV properties of quinolone derivatives, demonstrating that certain compounds could inhibit HIV integrase activity effectively at concentrations lower than 100 µM .
Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
